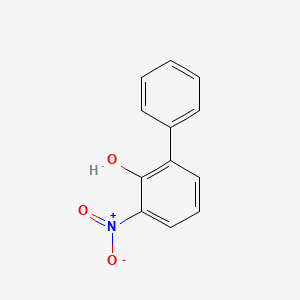

2-Hydroxy-3-nitrobiphenyl

説明

2-Hydroxy-3-nitrobiphenyl is a substituted biphenyl compound featuring a hydroxyl (-OH) group at the 2-position and a nitro (-NO₂) group at the 3-position of one benzene ring. This structure confers unique physicochemical properties, such as moderate acidity due to the hydroxyl group and electron-withdrawing effects from the nitro substituent. The compound’s reactivity and applications in organic synthesis, such as serving as an intermediate for pharmaceuticals or agrochemicals, are areas of active research .

特性

CAS番号 |

4291-30-9 |

|---|---|

分子式 |

C12H9NO3 |

分子量 |

215.20 g/mol |

IUPAC名 |

2-nitro-6-phenylphenol |

InChI |

InChI=1S/C12H9NO3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H |

InChIキー |

IIBOYMCHHLZIKC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are outlined below:

Notes:

Physicochemical Properties

- Acidity :

- Solubility: Nitro groups reduce water solubility; 2-Hydroxy-3-nitrobiphenyl is sparingly soluble in water but soluble in organic solvents like ethanol. The carboxylic acid derivative shows improved aqueous solubility due to ionizable -COOH .

Research Findings and Comparative Studies

- Thermal Stability : Nitro-containing biphenyls (e.g., 3-Nitrobiphenyl) exhibit lower thermal stability compared to hydroxylated analogs due to nitro group decomposition risks.

- Spectroscopic Differences: UV-Vis: 2-Hydroxy-3-nitrobiphenyl shows absorption shifts (~320 nm) compared to 2-Hydroxybiphenyl (~280 nm) due to nitro conjugation. IR: Strong -NO₂ stretching (~1520 cm⁻¹) and -OH bands (~3400 cm⁻¹) distinguish these compounds.

- Biological Activity : The carboxylic acid derivative has demonstrated antimicrobial activity in preliminary studies, likely due to enhanced cellular uptake from polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。